![molecular formula C24H23N5O2 B2354044 2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one CAS No. 2380059-58-3](/img/structure/B2354044.png)
2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a naphthalene ring, a piperidine ring, a pyrazole ring, and a pyridazinone ring . These functional groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Molecular Interaction Studies
- The compound "2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one" has been studied for its molecular interactions with cannabinoid receptors. Using molecular orbital methods and conformational analyses, researchers have developed models for these interactions, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).
Synthesis and Molecular Modelling
- There's research on the synthesis and molecular modelling of naphthalen-2-yl acetate derivatives, which are related to the compound . These studies explore their potential as anticonvulsant agents, showing the versatility of naphthalene derivatives in medicinal chemistry (Ghareb et al., 2017).
Antioxidant Evaluation
- Another study involves the synthesis of pyrazolopyridine derivatives, including those with a naphthalene moiety. These compounds have been screened for their antioxidant properties, indicating the potential therapeutic applications of such structures (Gouda, 2012).
Catalytic Synthesis
- Research on the catalytic synthesis of naphthalene derivatives, similar to the compound , has been conducted. This includes the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, highlighting the compound's relevance in facilitating efficient chemical reactions (Mokhtary & Torabi, 2017).
Anticancer Evaluation
- The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles have been studied for anticancer evaluation. This demonstrates the compound's potential in the development of new anticancer agents (Gouhar & Raafat, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23-10-9-22(28-14-4-13-25-28)26-29(23)17-18-11-15-27(16-12-18)24(31)21-8-3-6-19-5-1-2-7-20(19)21/h1-10,13-14,18H,11-12,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKCIGEYYHUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

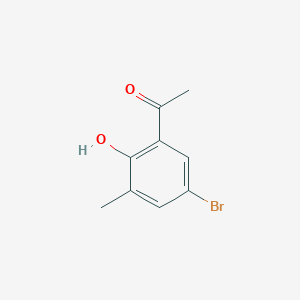
![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)


![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)
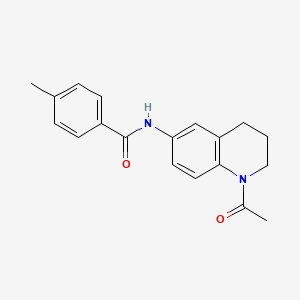
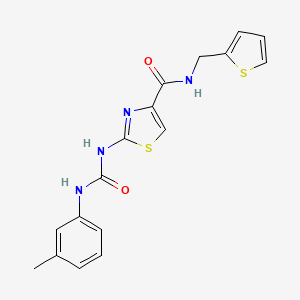
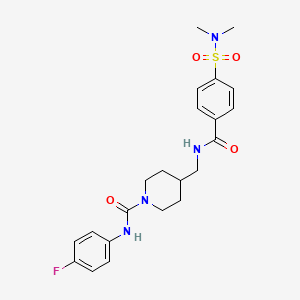
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

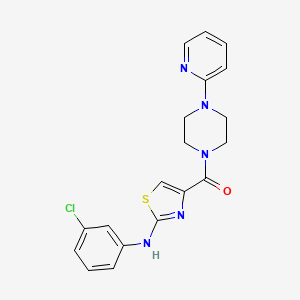
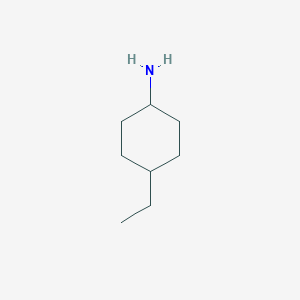
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)